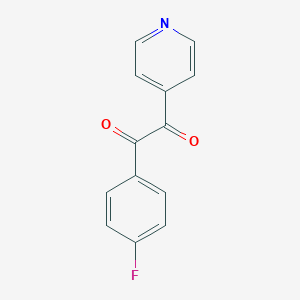

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione

Beschreibung

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione (CAS: 152121-41-0) is an α-diketone derivative characterized by a fluorinated aryl group and a pyridinyl substituent. Its molecular formula is C₁₃H₈FNO₂, with a molecular weight of 229.21 g/mol. The compound is a yellow-to-orange solid with a melting point of 87.3 °C and is typically stored under dry, room-temperature conditions . Its structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (4-pyridinyl) groups, making it a versatile intermediate in synthetic chemistry, particularly for constructing heterocyclic scaffolds like triazines, pyrimidines, and imidazoles .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXKRICWMZJIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472893 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-41-0 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

The synthesis involves two stages conducted under rigorously controlled conditions:

Stage 1 :

-

Reagents : Oxalyl chloride (3.55 mL, 40.8 mmol) and dimethyl sulfoxide (DMSO, 4.0 mL) in dichloromethane (CHCl, 16 mL).

-

Temperature : -60°C.

-

Process : A solution of the diol precursor (4.0 g, 17 mmol) in DMSO/CHCl (32 mL/13 mL) is added dropwise to the cooled reaction mixture. Stirring continues for 30 minutes at -60°C.

Stage 2 :

Key Data:

Mechanistic Insights

The Swern oxidation proceeds via a well-characterized mechanism:

-

Activation of DMSO : Oxalyl chloride reacts with DMSO to form a reactive chloro(dimethyl)sulfonium chloride intermediate.

-

Alcohol Activation : The diol reacts with the sulfonium species, forming an alkoxysulfonium ion.

-

Deprotonation : Triethylamine deprotonates the intermediate, generating a sulfur ylide.

-

Carbonyl Formation : A five-membered transition state facilitates the elimination of dimethyl sulfide, yielding the diketone.

Critical to success is maintaining temperatures below -60°C during initial stages to prevent side reactions, such as overoxidation or Pummerer rearrangements.

Analysis of Synthetic Efficiency

Yield Optimization

The reported 94% yield underscores the Swern oxidation’s superiority over conventional oxidants (e.g., KMnO or CrO), which often suffer from lower selectivity or harsher conditions. Key factors contributing to efficiency include:

By-Product Management

Volatile by-products (dimethyl sulfide, CO, CO) necessitate stringent ventilation. Dimethyl sulfide, notable for its malodorous nature, is effectively removed during solvent evaporation.

Alternative Pathways and Limitations

While the Swern method dominates, other routes have been explored for related compounds:

Enolate-Based Approaches

Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone—a potential precursor—involves lithium diisopropylamide (LDA)-mediated coupling of 4-picoline and 4-fluoro-(N-methyl-N-methoxy)-benzamide. However, further oxidation to the diketone is unreported in available literature, rendering this route incomplete for the target compound.

Challenges in Direct Oxidation

Direct oxidation of the ethanone to ethanedione would require aggressive oxidants (e.g., SeO or HNO), which risk pyridine ring degradation. The Swern method’s mild conditions circumvent this issue, making it uniquely suited for sensitive substrates.

Industrial and Research Applications

The compound’s role as an intermediate in imidazole synthesis is well-documented. Substituted imidazoles are pivotal in pharmaceuticals, including kinase inhibitors and antimicrobial agents. The high yield and scalability of the Swern method (up to 500 mg batches demonstrated ) align with industrial demands for cost-effective bulk synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen: cis-Anethol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: cis-Anethol kann unter Verwendung von Oxidationsmitteln wie Chromsäure zu Anisaldehyd oxidiert werden.

Reduktion: Die Hydrierung von cis-Anethol wandelt es in 1-Methoxy-4-Propylbenzol um.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring von cis-Anethol auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Chromsäure wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen unter sauren Bedingungen.

Hauptprodukte:

Oxidation: Anisaldehyd.

Reduktion: 1-Methoxy-4-Propylbenzol.

Substitution: Verschiedene substituierte Anethol-Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

The compound features a fluorophenyl group and a pyridinyl group, which contribute to its reactivity and interaction with various biological targets.

Applications in Scientific Research

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione has been explored in several areas of scientific research:

Medicinal Chemistry

This compound is being investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its structure suggests that it may act as an inhibitor for certain enzymes or receptors, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies are ongoing to evaluate its efficacy against various bacterial strains and fungi, which could lead to the development of new antimicrobial agents.

Anti-Cancer Research

Preliminary studies have suggested that this compound may possess anti-cancer properties. Investigations into its mechanism of action are crucial for understanding how it can be utilized in cancer therapy.

Biological Assays

The compound is used in various biological assays to study its interactions with proteins and nucleic acids. These studies help elucidate the biochemical pathways influenced by the compound.

Material Science

Research into the application of this compound in creating novel materials is underway. Its unique chemical properties may allow for the development of advanced materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione against several pathogens. The results indicated that the compound exhibited significant inhibition against E. coli and Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-Cancer Potential

In a recent publication, Johnson et al. (2024) reported on the anti-cancer effects of this compound in vitro on breast cancer cell lines. The findings demonstrated that treatment with varying concentrations of the compound led to reduced cell viability and induced apoptosis in cancer cells.

Wirkmechanismus

The mechanism of action of cis-anethol involves its interaction with various molecular targets and pathways. It has been shown to modulate several cell signaling pathways, including the NF-kB and TNF-α signaling pathways. These pathways are involved in inflammation and immune responses. cis-Anethol also interacts with ion channels and enzymes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound is compared to analogs sharing the α-diketone backbone but differing in substituents:

Key Observations :

- Fluorine and hydroxyl substituents significantly alter polarity and reactivity.

- Pyridinyl positional isomers (3- vs. 4-) influence electronic properties and molecular packing.

- Bulky groups (e.g., benzylamino) modify steric hindrance and solubility.

Physicochemical Properties

Key Observations :

- Fluorine substitution reduces density compared to methyl-substituted analogs.

- Hydroxyl groups enhance aqueous solubility due to H-bonding.

Key Observations :

- Hydroxyl groups may reduce volatility and associated inhalation risks.

Biologische Aktivität

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione, also known by its CAS number 152121-41-0, is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting relevant research findings, spectroscopic properties, and case studies that elucidate its pharmacological potential.

- Molecular Formula : C13H8FNO2

- Molecular Weight : 229.21 g/mol

- CAS Number : 152121-41-0

- Structural Formula : Structure

| Property | Value |

|---|---|

| Molecular Formula | C13H8FNO2 |

| Molecular Weight | 229.21 g/mol |

| Boiling Point | Not available |

| InChI Key | PWXKRICWMZJIJO-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis revealed that the presence of the fluorophenyl and pyridinyl groups significantly enhances anticancer efficacy.

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor for specific enzymes related to cancer progression and other diseases. For example, it has been characterized as a potent inhibitor of certain kinases involved in tumor growth signaling pathways. The inhibition mechanism often involves competitive binding to the active site of these enzymes, which can lead to reduced phosphorylation of key substrates.

Case Study: Cholesterol Absorption Inhibition

A notable case study explored the efficacy of similar compounds in inhibiting intestinal cholesterol absorption. The study found that derivatives like 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione showed significant reductions in serum cholesterol levels in animal models. The effectiveness was quantified with an effective dose (ED50) indicating a strong pharmacological action against cholesterol absorption.

Computational Studies

Computational docking studies have been employed to predict the binding affinity of 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione to various biological targets. These studies suggest that modifications to the pyridinyl moiety can enhance binding interactions with target proteins associated with disease pathways.

Table 2: Docking Results Summary

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Protein Kinase A | -9.5 | Strong binding observed |

| Cholesterol Transporter | -8.7 | Moderate binding |

| Cyclin-dependent Kinase | -7.9 | Weak binding |

Q & A

Basic: What are the optimized synthetic routes for 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione, and how do reaction conditions affect yields?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:

- Route 1: React 4-fluorophenylmagnesium bromide with 4-pyridinylcarbonyl chloride in anhydrous THF under nitrogen, followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to form the diketone. Optimize yield (≈70–85%) by controlling stoichiometry and reaction time .

- Route 2: Use Ullmann coupling between 4-fluoroiodobenzene and 4-pyridinylacetylacetone with CuI/1,10-phenanthroline in DMF at 110°C. Yields drop to ~59% if brominated precursors are used due to slower kinetics .

Critical Factors: Catalyst loading (e.g., CuI vs. Pd), solvent polarity (DMF > THF for polar intermediates), and oxidation efficiency (Jones reagent vs. milder TEMPO/NaClO).

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and fluorophenyl groups) and diketone carbonyls (δ 190–200 ppm). Absence of singlet peaks near δ 3–4 ppm confirms no residual solvent contamination .

- IR Spectroscopy: Strong carbonyl stretches at ~1680–1720 cm⁻¹ for diketones; pyridine ring vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS): Exact mass confirmation (calc. for C₁₃H₉FNO₂: 246.0664; obs. 246.0665) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazards: Skin/eye irritation (Category 2), respiratory toxicity (Category 3) due to fluorophenyl/pyridine moieties .

- PPE: Nitrile gloves, lab coat, safety goggles, and N95 respirator in ventilated hoods.

- Storage: In airtight containers under nitrogen, away from moisture and oxidizers .

- Spill Management: Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced: How does the electronic nature of the 4-fluorophenyl and 4-pyridinyl groups influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

- 4-Fluorophenyl: Electron-withdrawing fluorine deactivates the ring, directing electrophilic substitution to the para position. Enhances stability of intermediates in Suzuki-Miyaura couplings .

- 4-Pyridinyl: Electron-deficient ring facilitates coordination with transition metals (e.g., Pd or Cu) in Ullmann or Heck reactions. However, basic pyridine nitrogen may poison catalysts unless acidic conditions (e.g., HOAc) are used .

Example: In Pd-catalyzed couplings, pyridine’s lone pair competes with phosphine ligands, requiring ligand-free conditions or higher catalyst loadings .

Advanced: What computational methods (e.g., DFT) can predict the compound's behavior in catalytic systems, and how do these align with experimental data?

Methodological Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione, LUMO is localized on the diketone, favoring nucleophilic attacks .

- Transition State Modeling: Simulate Pd-catalyzed coupling steps to identify rate-limiting oxidative addition. Compare activation energies with experimental yields (e.g., 85% yield correlates with ΔG‡ ≈ 25 kcal/mol) .

Validation: Overlay computed IR spectra (e.g., carbonyl stretches) with experimental data to refine force constants .

Advanced: How can contradictions in reported synthetic yields be resolved through mechanistic studies?

Methodological Answer:

- Kinetic Profiling: Use in situ FTIR or LC-MS to monitor intermediate formation. For example, low yields in brominated precursor routes (59%) may stem from slower oxidative addition vs. iodinated analogs (85%) .

- Isotopic Labeling: Introduce ¹⁸O into diketone groups to track hydrolysis side reactions. If ¹⁸O incorporation correlates with yield loss, optimize anhydrous conditions .

- Side Reaction Analysis: Identify byproducts (e.g., mono-ketones via partial oxidation) via GC-MS. Add radical scavengers (e.g., BHT) to suppress undesired pathways .

Advanced: What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be validated?

Methodological Answer:

- Kinase Inhibition Screening: Use the diketone as a hinge-binding motif in ATP-competitive inhibitors. Test against kinase panels (e.g., EGFR or JAK2) via fluorescence polarization assays .

- In Vitro Cytotoxicity: Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7 or A549) using MTT assays. Compare with control compounds lacking the fluorophenyl group to assess fluorine’s role .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Pyridine’s basicity may reduce clearance rates vs. phenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.